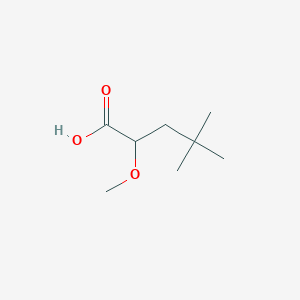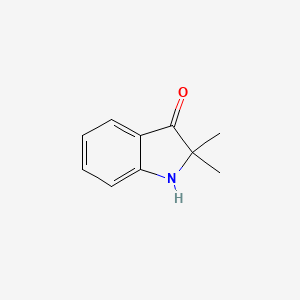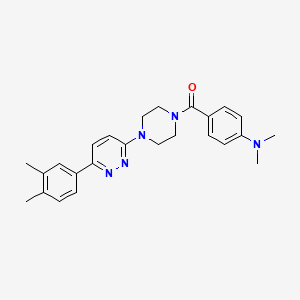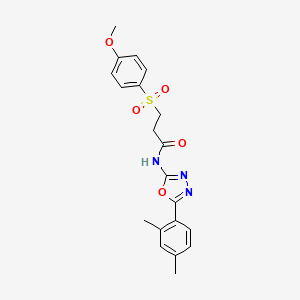
(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1R,2S)-rel-2- (3,4-Difluorophenyl)cyclopropanamine hydrochloride” seems to be related . It has a CAS Number of 1156491-10-9 and a molecular weight of 205.63 .
Molecular Structure Analysis
The InChI code for the related compound “(1R,2S)-rel-2- (3,4-Difluorophenyl)cyclopropanamine hydrochloride” is 1S/C9H9F2N.ClH/c10-7-2-1-5 (3-8 (7)11)6-4-9 (6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 .Physical And Chemical Properties Analysis
The related compound “(1R,2S)-rel-2- (3,4-Difluorophenyl)cyclopropanamine hydrochloride” is a solid and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemistry and Coordination Properties
The chemical structure of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol allows for its potential application in the field of coordination chemistry. Compounds with similar fluorinated structures have been used as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen-bonding interactions. This property plays a significant role in the coordination properties displayed by such ligands, making (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol a candidate for novel applications in transition metal complexes and potentially in catalysis research (Saeed, Flörke, & Erben, 2014).
Environmental Degradation Studies
The fluorinated structure of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol suggests its potential resistance to environmental degradation, similar to other polyfluoroalkyl chemicals. Research in microbial degradation of such chemicals is crucial for understanding their environmental fate and effects. Studies on polyfluoroalkyl chemicals have shown that microbial degradation can lead to the breakdown of non-fluorinated functionalities, resulting in persistent perfluoroalkyl acids. Understanding the degradation pathways and the environmental persistence of compounds like (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is essential for assessing their environmental impact and for the development of remediation strategies (Liu & Avendaño, 2013).
NMR Analysis in Natural Products
(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol may also find applications in the field of natural products analysis through quantitative 1H NMR (qHNMR). The technique offers a robust method for the quantitative determination of metabolites in complex biological matrices, and compounds like (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol could be studied for their interactions with natural products, contributing to the understanding of their biological activities and potential therapeutic applications (Pauli, Jaki, & Lankin, 2005).
Downstream Processing in Biotechnology
The unique properties of fluorinated compounds, including (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol, may influence their applications in biotechnology, particularly in the downstream processing of biologically produced chemicals. The separation and purification processes of such compounds from fermentation broths are critical for their industrial production. Research in this area focuses on developing efficient, yield- and purity-maximizing technologies that are also energy-efficient (Xiu & Zeng, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8,13H/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZBMGZYNMOVSG-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)[C@H](C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2942026.png)
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B2942027.png)
![3-(cyclopropanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2942028.png)
![N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2942029.png)


![(1S,4S,5S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2942036.png)

![4-chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2942039.png)
![N-(2,5-dimethoxybenzyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2942040.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)hexanoic acid](/img/structure/B2942044.png)
![1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine](/img/structure/B2942046.png)
![Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B2942048.png)